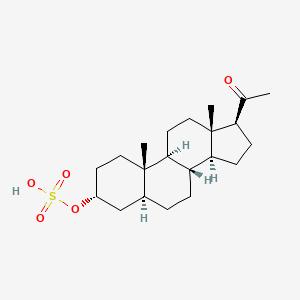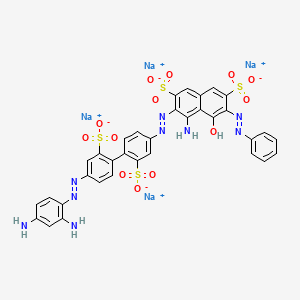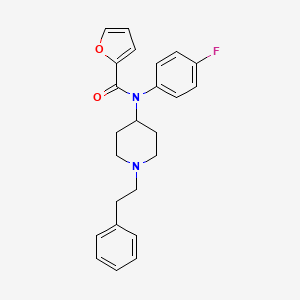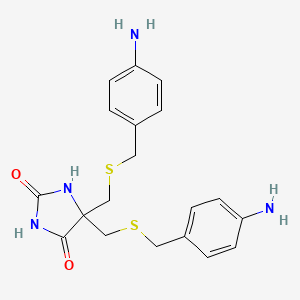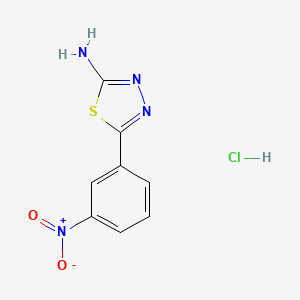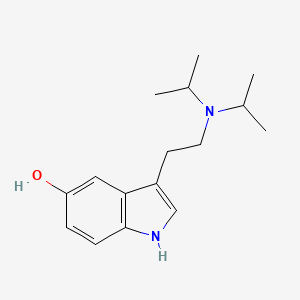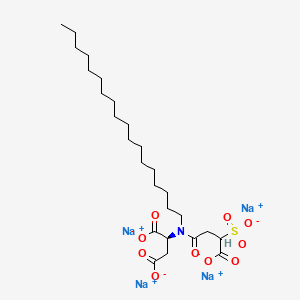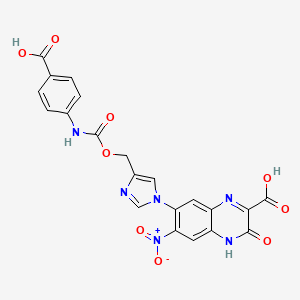
Lee82xnj3T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acids, nitro groups, and imidazole rings.
Vorbereitungsmethoden
The synthesis of Lee82xnj3T involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoxaline core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoxaline core.
Carbamoylation and Carboxylation:
Analyse Chemischer Reaktionen
Lee82xnj3T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline dioxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the corresponding amine derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
Lee82xnj3T has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of Lee82xnj3T involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
Lee82xnj3T can be compared with other similar compounds, such as:
7-(4-((((4-carboxyphenyl)carbamoyl)oxy)methyl)-1H-imidazol-1-yl)-3-hydroxy-6-nitroquinoxaline-2-carboxylic acid: This compound shares a similar structure but may have different functional groups or substituents.
2-quinoxalinecarboxylic acid derivatives: These compounds have a quinoxaline core with various substituents, offering different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
221164-60-9 |
|---|---|
Molekularformel |
C21H14N6O9 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
7-[4-[(4-carboxyphenyl)carbamoyloxymethyl]imidazol-1-yl]-6-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C21H14N6O9/c28-18-17(20(31)32)24-13-5-15(16(27(34)35)6-14(13)25-18)26-7-12(22-9-26)8-36-21(33)23-11-3-1-10(2-4-11)19(29)30/h1-7,9H,8H2,(H,23,33)(H,25,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
OFUSRUGBBIJORN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=C(C=C4C(=C3)N=C(C(=O)N4)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



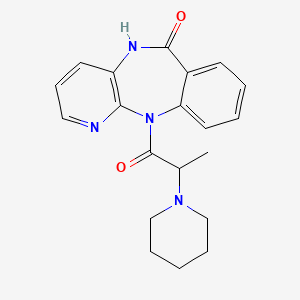
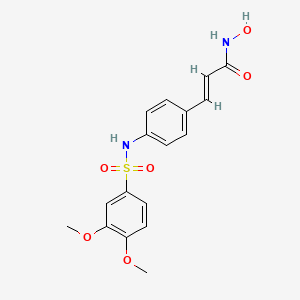

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
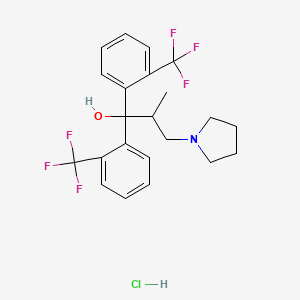
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
